![molecular formula C14H9BrN2O2 B2615922 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 422536-00-3](/img/structure/B2615922.png)

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

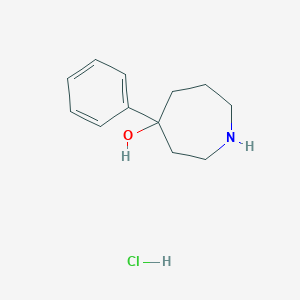

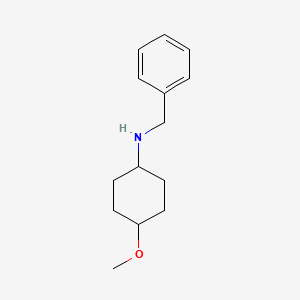

“4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also contains a bromophenyl group, which is a phenyl group with a bromine atom attached .

Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, has been a subject of interest in medicinal and pharmaceutical chemistry . The synthesis of these compounds often involves the formation of a five-membered heterocyclic ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” includes an oxadiazole ring, a bromophenyl group, and a phenol group . The oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The bromophenyl group is a phenyl group with a bromine atom attached .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol, due to its structural properties, has applications in the development of organic light-emitting diodes (OLEDs). Research has shown that compounds with oxadiazole and phenol units demonstrate properties conducive to efficient OLEDs with low efficiency roll-off. This means they maintain high efficiency even at high luminance levels, which is crucial for practical applications in display and lighting technologies (Jin et al., 2014).

Chemosensors

Compounds with a structure similar to this compound have been utilized in the development of selective and colorimetric chemosensors. These chemosensors are specifically designed for detecting fluoride ions. The presence of both phenolic hydroxyl and oxadiazole groups in these compounds provides the necessary chemical properties for this application (Ma et al., 2013).

Anticancer Agents

Some derivatives of 1,2,4-oxadiazoles, which include structures similar to this compound, have been identified as novel apoptosis inducers and potential anticancer agents. These compounds have shown activity against various cancer cell lines and can induce apoptosis, which is a desired effect in cancer treatments (Zhang et al., 2005).

Antimicrobial Activity

Studies have also revealed the antimicrobial properties of compounds containing 1,3,4-oxadiazole and phenol units. These compounds have been found effective against various bacterial species, indicating their potential in antimicrobial drug development (Ustabaş et al., 2020).

Corrosion Inhibition

In industrial applications, such as in kerosene reservoirs, derivatives of 1,2,4-oxadiazole have been studied as corrosion inhibitors. These compounds can form protective layers on metal surfaces, thereby reducing corrosion, which is a significant issue in the maintenance of industrial equipment (Yaqo et al., 2019).

Optoelectronic Devices

Oxadiazole derivatives exhibit properties that make them suitable for use in optoelectronic devices. Their photophysical properties, such as electron mobility and energy levels, are conducive to applications in devices like sensors and photonic technologies (Shih et al., 2015).

Safety and Hazards

properties

IUPAC Name |

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-11-5-1-9(2-6-11)13-16-14(19-17-13)10-3-7-12(18)8-4-10/h1-8,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPKIGQJCIJKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)

![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)

![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)

![Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615862.png)